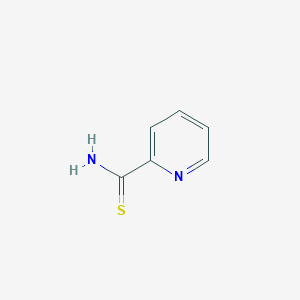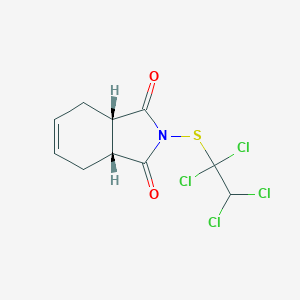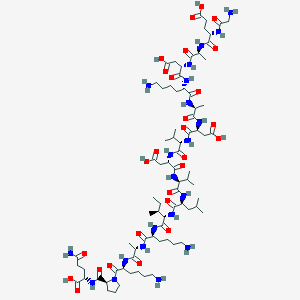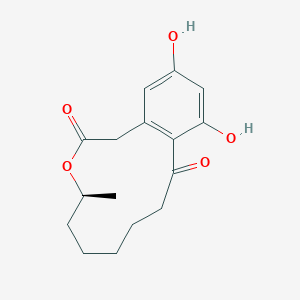
Pyridine-2-carbothioamide
概述
描述
2-吡啶硫代酰胺,也称为吡啶-2-甲酰硫代胺,是一种有机化合物,分子式为C6H6N2S。它是一种杂环化合物,含有在2位被硫代酰胺基取代的吡啶环。 该化合物通常用作药物合成中的合成中间体 .
准备方法
合成路线和反应条件: 2-吡啶硫代酰胺可以通过多种方法合成。一种常见的方法包括在碱(如氢氧化钠)的存在下,使2-氯吡啶与硫脲反应。 反应通常在回流条件下进行,产物通过结晶分离 .
工业生产方法: 在工业环境中,2-吡啶硫代酰胺的合成可能涉及更可扩展和更高效的方法。 例如,可以在催化剂的存在下,使2-氯吡啶与硫氰酸铵反应,以更大规模地生产2-吡啶硫代酰胺 .
化学反应分析
反应类型: 2-吡啶硫代酰胺会经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的磺酰胺。
还原: 它可以被还原形成相应的胺。
常用试剂和条件:
氧化: 在温和条件下可以使用过氧化氢或过酸等试剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 在碱的存在下可以使用胺或醇等亲核试剂.
主要形成的产物:
氧化: 形成磺酰胺衍生物。
还原: 形成胺衍生物。
取代: 形成取代的吡啶衍生物.
科学研究应用
2-吡啶硫代酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 它被用于研究酶抑制剂,以及作为配位化学中的配体。
医学: 它作为具有潜在治疗作用的药物化合物的合成中间体。
作用机制
2-吡啶硫代酰胺的作用机制包括其与酶和受体等分子靶标的相互作用。硫代酰胺基团可以形成氢键并与金属离子配位,影响酶和其他蛋白质的活性。 这种相互作用可以调节各种生化途径,导致其观察到的效果 .
类似化合物:
吡啶-2-甲酰胺: 结构类似,但具有羧酰胺基团而不是硫代酰胺基团。
吡啶-2-硫醇: 含有硫醇基团而不是硫代酰胺基团。
吡啶-2-磺酰胺: 含有磺酰胺基团而不是硫代酰胺基团.
独特性: 2-吡啶硫代酰胺因其硫代酰胺基团而具有独特性,与类似物相比,该基团赋予了独特的化学反应性和生物活性。 硫代酰胺基团中硫原子的存在使其能够与金属离子和蛋白质发生独特的相互作用,使其成为各种研究应用中的宝贵化合物 .
相似化合物的比较
Pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Pyridine-2-thiol: Contains a thiol group instead of a thioamide group.
Pyridine-2-sulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .
属性
IUPAC Name |
pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201625 | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-38-3 | |
| Record name | 2-Pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide, thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5346-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Picolinamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE, THIO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiopicolinamide acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. In this case, it uses the sulfur atom from the thioamide group and the nitrogen atom from the pyridine ring. [, , , ] This forms a stable chelate complex with the metal ion. For example, thiopicolinamide extracts indium(III) from alkaline media by forming a complex that is soluble in organic solvents. [] Similarly, it forms intensely colored complexes with iron(II) in basic solutions. []
ANone: * Molecular Formula: C6H6N2S * Molecular Weight: 138.19 g/mol
A: While not directly addressed in the provided research, the ability of thiopicolinamide derivatives to coordinate with metal ions suggests potential for catalytic applications. Copper complexes of thiopicolinamide derivatives have demonstrated utility in directing group-mediated C-H amination/annulation cascades. [] The choice of picolinamide vs. thiopicolinamide as a directing group significantly influenced the reaction outcome, showcasing the importance of the sulfur atom in dictating reaction pathways. []
A: Research indicates that subtle modifications in the structure of thiopicolinamide derivatives can significantly impact their activity and selectivity. For instance, replacing picolinamide with thiopicolinamide as a directing group in copper-catalyzed reactions led to a divergent synthesis of benzimidazoles instead of benzimidazolones. [] This highlights the crucial role of the sulfur atom in directing the reaction pathway.
A: While the provided research doesn't explicitly detail specific analytical methods for thiopicolinamide, it mentions employing techniques like UV-Vis spectrophotometry to study the complexation of thiopicolinamide derivatives with metal ions. [] This suggests the potential for using spectrophotometric methods to quantify thiopicolinamide based on the characteristic absorption of its metal complexes.
ANone: The provided research does not offer specific details about the environmental impact or degradation pathways of thiopicolinamide and its derivatives. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
A: Yes, researchers have explored incorporating thiopicolinamide groups into calixarene scaffolds to create novel extractants for separating actinides and lanthanides. [] These modified calixarenes demonstrated promising selectivity for Am(III) over Eu(III) from acidic solutions, indicating their potential for nuclear waste treatment applications. []
A: Early research, as far back as the 1950s, investigated the potential of thiopicolinamide derivatives for forming coordination polymers with various metal ions. [, ] This research explored the use of bidentate ligands, like bis-thiopicolinamides, to generate linear polymers with tetracoordinate metal ions. [, ] While these early studies focused on polymer synthesis, they laid the foundation for understanding the coordination chemistry of thiopicolinamide derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)













